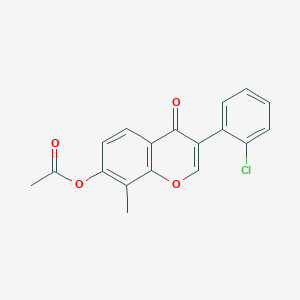phosphinic acid](/img/structure/B5700205.png)
[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid, also known as CGP 35348, is a selective antagonist for GABAB receptors. It is a synthetic compound that has been widely used in scientific research to study the role of GABAB receptors in various physiological and pathological conditions.
Mechanism of Action
[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 is a selective antagonist for GABAB receptors, which are G protein-coupled receptors that are widely distributed in the central nervous system. GABAB receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 has been shown to block the inhibitory effects of GABAB receptor activation on neurotransmitter release and neuronal excitability. It has also been shown to modulate synaptic plasticity and long-term potentiation in various brain regions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 in lab experiments is its high selectivity for GABAB receptors, which allows for specific targeting of these receptors without affecting other neurotransmitter systems. However, one limitation of using [2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 is its relatively low potency compared to other GABAB receptor antagonists, which may require higher concentrations to achieve the desired effect.
Future Directions
There are several future directions for research on [2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 and GABAB receptors. One area of interest is the role of GABAB receptors in the regulation of pain and analgesia, which may have implications for the development of new pain therapies. Another area of interest is the role of GABAB receptors in addiction and substance abuse, which may have implications for the development of new treatments for addiction. Finally, the development of more potent and selective GABAB receptor antagonists may improve the utility of [2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 in scientific research.
Synthesis Methods
[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 can be synthesized by reacting 6-methyl-3-pyridineethanol with 4-morpholinylmethylphosphonic acid dichloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 has been extensively used in scientific research to study the role of GABAB receptors in various physiological and pathological conditions. It has been used to investigate the mechanism of action of GABAB receptors in the central nervous system, including their role in neurotransmitter release, synaptic plasticity, and neuronal excitability.
properties
IUPAC Name |
2-(6-methylpyridin-3-yl)ethyl-(morpholin-4-ylmethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N2O3P/c1-12-2-3-13(10-14-12)4-9-19(16,17)11-15-5-7-18-8-6-15/h2-3,10H,4-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPPYFQJLCAPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCP(=O)(CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(6-Methylpyridin-3-yl)ethyl](morpholin-4-ylmethyl)phosphinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)


![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)

![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)

![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)
